

Carbacyclin Sodium Salt: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Carbacyclin

Cat. No.: B161070

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Unlike the native PGI₂, which is highly unstable under physiological conditions, **carbacyclin**'s enhanced stability makes it an invaluable tool for in vitro and in vivo research into the prostacyclin signaling pathway and its role in cardiovascular homeostasis.[5] This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and key experimental protocols related to **Carbacyclin** sodium salt.

Physicochemical Properties

Carbacyclin is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the carboxylic acid group. While specific quantitative data for some physicochemical properties are not consistently reported in publicly available literature, this section summarizes the known characteristics.

Data Presentation

Property	Value/Information	Reference
Chemical Name	(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid sodium salt	
Molecular Formula	C ₂₁ H ₃₃ NaO ₄	
Molecular Weight	Approximately 372.48 g/mol	
CAS Number	69552-46-1 (for Carbacyclin free acid)	
Appearance	White to off-white solid	
Solubility	Soluble in aqueous buffers, ethanol, and DMSO. Sodium salts of organic compounds may have limited solubility in DMSO. For aqueous solutions, a slightly alkaline pH (around 8.0) is recommended for better stability and solubility.	
Stability	Hydrolytic Stability: Stability is pH-dependent. It is generally more stable in neutral to slightly alkaline conditions (pH 6-8) and has the potential for degradation in acidic (pH 1-3) and basic (pH 9-11) conditions. The main degradation pathway in an aqueous environment is hydrolysis to 6-ketoprostaglandin F _{1α} . Thermal Stability: In solid	

state, it is generally stable at lower temperatures, with increased degradation at higher temperatures (40°C - 80°C). In solution, stability is dependent on the solvent and pH. Photostability: There is a potential for degradation upon exposure to UV/visible light. Protection from light is recommended.

Storage

Solid State: Store in a well-sealed container at -20°C, protected from moisture and light. In Solution: Prepare solutions fresh. For short-term storage, store in a tightly sealed vial at -20°C or -80°C and avoid repeated freeze-thaw cycles.

pKa

Specific experimental pKa value is not readily available in the cited literature.

Melting Point

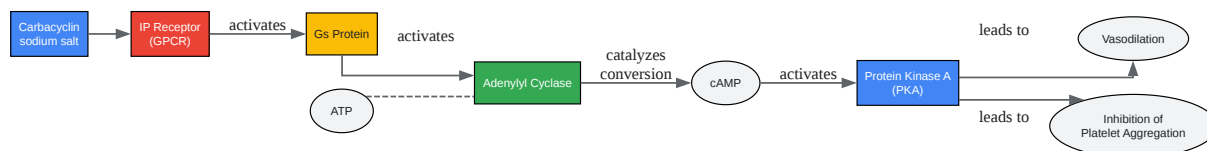
Specific experimental melting point is not readily available in the cited literature.

Mechanism of Action and Signaling Pathways

Carbacyclin sodium salt exerts its biological effects through two primary signaling pathways: the canonical prostacyclin (IP) receptor-mediated pathway and a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPAR δ).

IP Receptor-Dependent Signaling Pathway

The most well-characterized pathway is initiated by the binding of **Carbacyclin** to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets, leading to vasodilation and the inhibition of platelet aggregation.

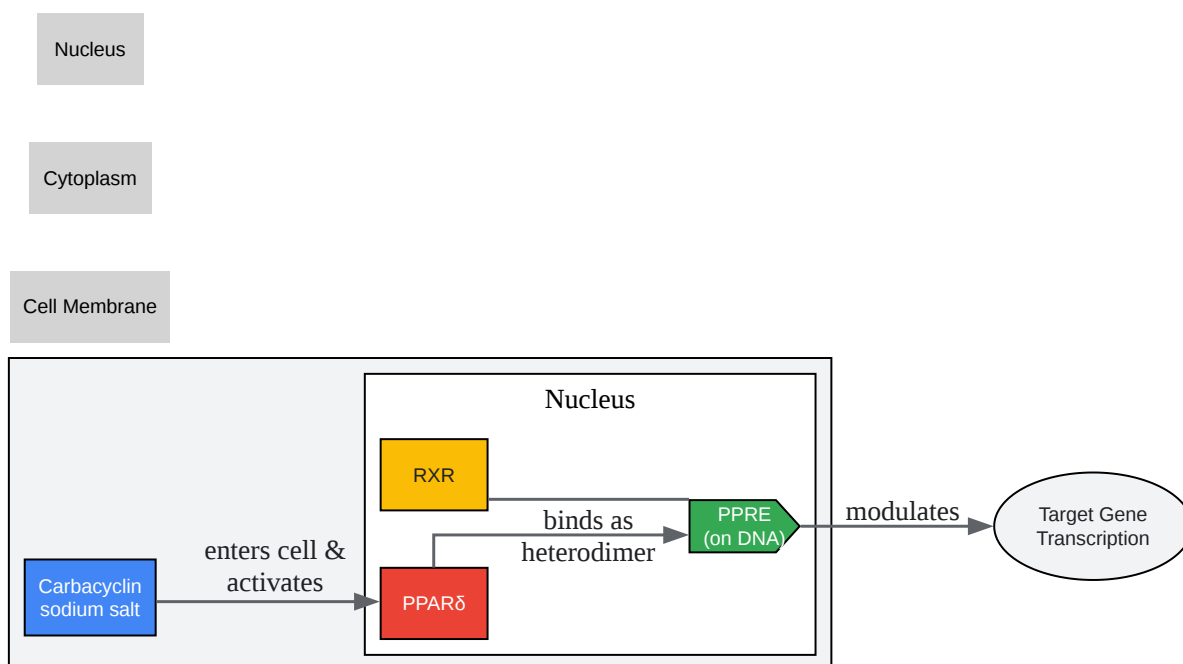


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Caption: **Carbacyclin** IP Receptor Signaling Pathway.

PPAR δ -Mediated Signaling Pathway

In addition to the IP receptor pathway, **Carbacyclin** can activate the peroxisome proliferator-activated receptor δ (PPAR δ), a nuclear receptor. This pathway is independent of the IP receptor. **Carbacyclin** enters the cell and binds to and activates PPAR δ in the nucleus. The activated PPAR δ then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription. This pathway has been linked to the regulation of genes involved in fatty acid metabolism, such as carnitine palmitoyltransferase-1 (CPT-1), and cellular proliferation.



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Caption: **Carbacyclin** PPAR δ Signaling Pathway.

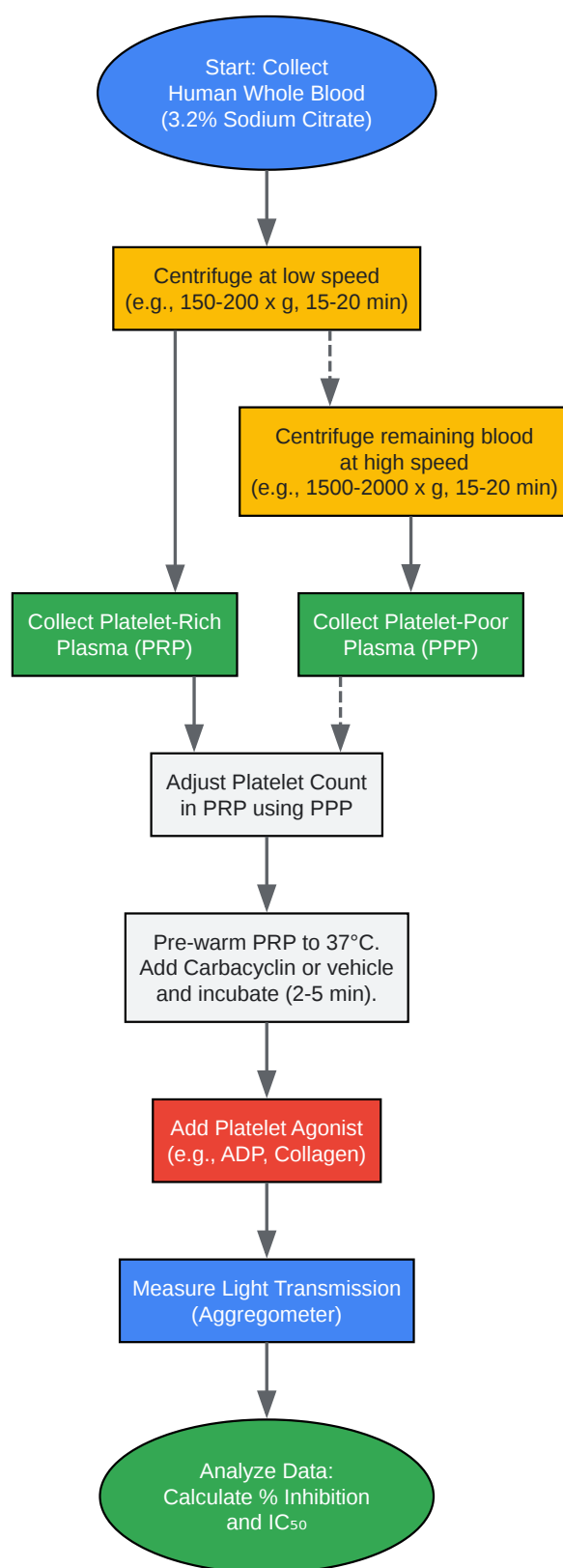
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **Carbacyclin** sodium salt.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Workflow for In Vitro Platelet Aggregation Assay



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Caption: Workflow for In Vitro Platelet Aggregation Assay.

Materials:

- Freshly drawn human venous blood
- 3.2% sodium citrate anticoagulant
- **Carbacyclin** sodium salt stock solution
- Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)
- Phosphate-buffered saline (PBS)
- Light Transmission Aggregometer and cuvettes with stir bars
- Centrifuge

Procedure:

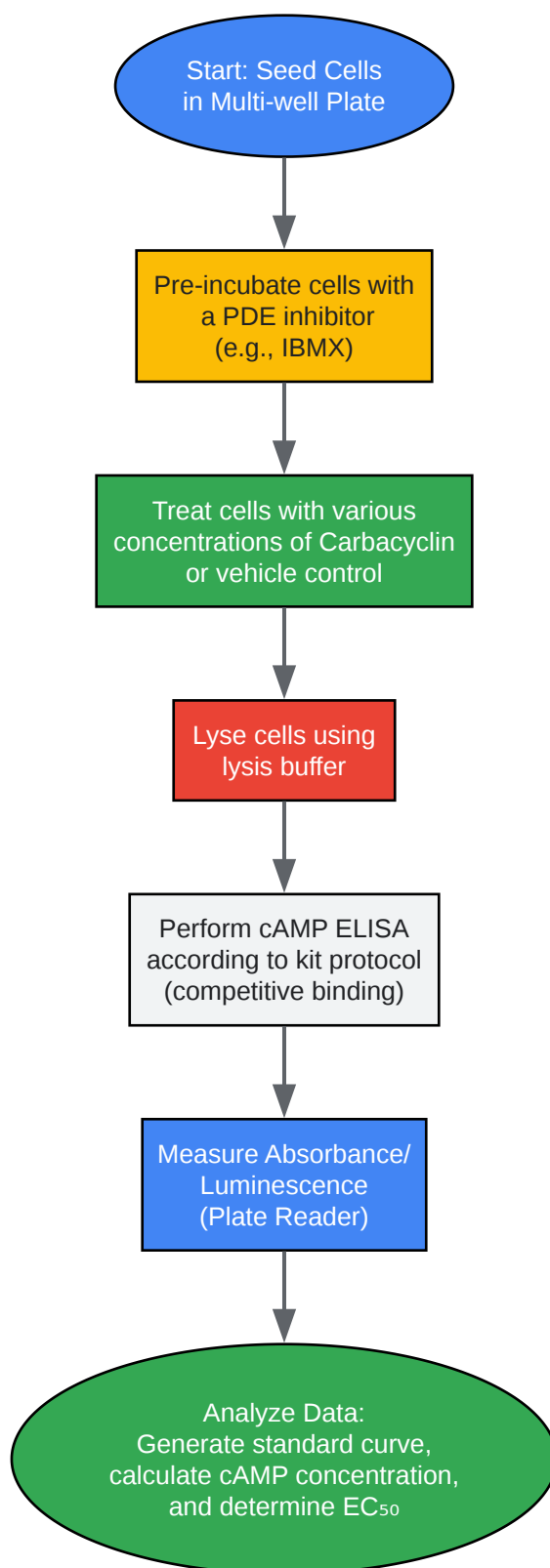
- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
 - Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
 - Carefully transfer the upper PRP layer to a new tube.
 - Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
- Platelet Aggregation Measurement:
 - Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
 - Pre-warm the PRP samples to 37°C.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

- Add various concentrations of **Carbacyclin** sodium salt or a vehicle control to the PRP in the aggregometer cuvettes and incubate for a specified time (e.g., 2-5 minutes) with stirring.
- Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 μ M).
- Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation).
 - Plot the percentage of inhibition of aggregation against the logarithm of the **Carbacyclin** concentration.
 - Determine the IC_{50} value, which is the concentration of **Carbacyclin** that inhibits platelet aggregation by 50%.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines a general method for measuring cAMP accumulation in cultured cells, such as platelets or vascular smooth muscle cells, using a commercially available ELISA kit.

Workflow for cAMP Measurement Assay



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Caption: Workflow for cAMP Measurement Assay.

Materials:

- Cultured cells (e.g., platelets, vascular smooth muscle cells)
- Cell culture medium
- **Carbacyclin** sodium salt stock solution
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- Cell lysis buffer (typically provided in the ELISA kit)
- Commercially available cAMP ELISA kit
- Microplate reader

Procedure:

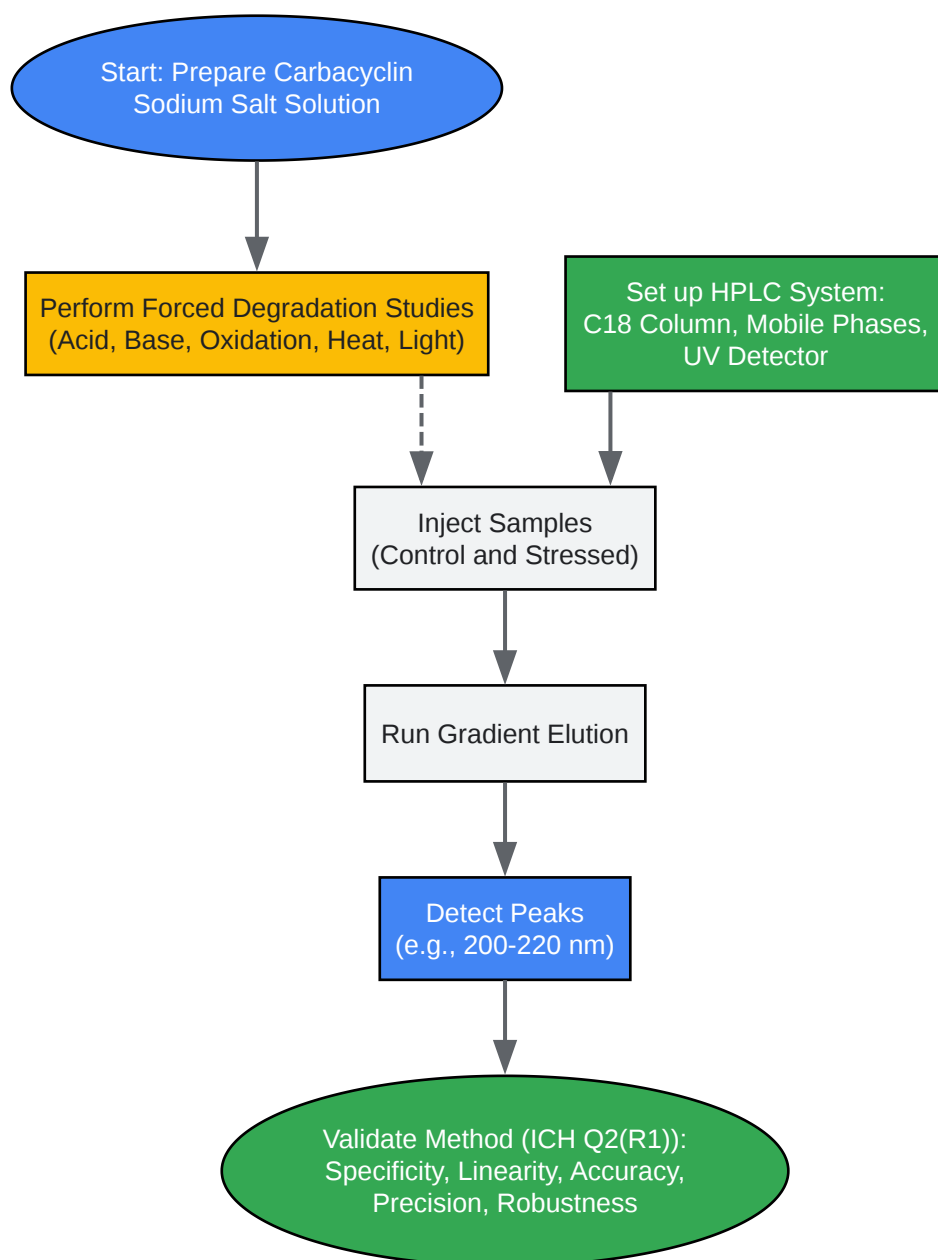
- Cell Culture and Treatment:
 - Seed cells in a multi-well plate and grow to the desired confluency.
 - Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.
 - Treat the cells with various concentrations of **Carbacyclin** sodium salt or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
- Cell Lysis:
 - Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.
- cAMP Measurement (ELISA):
 - Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
 - Add cell lysates and standards to the antibody-coated microplate.

- Add a cAMP conjugate (e.g., HRP- or AP-conjugated).
- Incubate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add a substrate solution to develop a colorimetric or chemiluminescent signal.
- Stop the reaction (if necessary) and measure the absorbance or luminescence using a microplate reader.
- Data Analysis:
 - Generate a standard curve using the supplied cAMP standards.
 - Calculate the cAMP concentration in the cell lysates based on the standard curve.
 - Determine the EC₅₀ value of **Carbacyclin** for cAMP accumulation by plotting the cAMP concentration against the log concentration of **Carbacyclin**.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying **Carbacyclin** sodium salt and separating it from potential degradation products. The following provides a starting point for method development.

Workflow for Stability-Indicating HPLC Method Development



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Caption: Workflow for Stability-Indicating HPLC Method Development.

Instrumentation:

- HPLC system with a UV detector or mass spectrometer.
- Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The specific gradient profile will need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: To be determined by UV spectral analysis of **Carbacyclin** (typically in the range of 200-220 nm).
- Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

Carbacyclin sodium salt is a crucial research tool for investigating the prostacyclin signaling pathway and its implications in cardiovascular physiology and disease. Its enhanced chemical stability over the endogenous PGI₂ allows for more reliable and reproducible experimental outcomes. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed understanding of its dual signaling mechanisms through the IP receptor and PPARδ, and robust, step-by-step protocols for key biological assays. The provided information is intended to empower researchers, scientists, and drug development professionals to effectively utilize **Carbacyclin** sodium salt in their studies and to further unravel the complexities of prostacyclin biology.

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